1,2,3,5-Tetramethyl-1H-indol-6-amine
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Overview
Description
1,2,3,5-Tetramethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic molecules with significant biological activity . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,2,3,5-Tetramethyl-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,5-Tetramethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1,2,3,5-Tetramethyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetramethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
1,2,3,5-Tetramethyl-1H-indol-6-amine can be compared with other indole derivatives such as:
1,2,3,3-Tetramethyl-2H-indol-6-amine: Similar in structure but differs in the position of methyl groups, affecting its reactivity and biological activity.
1,2,3,3-Tetramethylindolin-5-amine: Another closely related compound with variations in the indole ring, leading to different chemical properties.
Properties
CAS No. |
177724-22-0 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,2,3,5-tetramethylindol-6-amine |
InChI |
InChI=1S/C12H16N2/c1-7-5-10-8(2)9(3)14(4)12(10)6-11(7)13/h5-6H,13H2,1-4H3 |
InChI Key |
LVCRNOMQIGBNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C(=C2C)C)C |
Origin of Product |
United States |
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